molecular formula C13H15NO2 B14260128 1-Benzyl-3,4-dimethoxy-1H-pyrrole CAS No. 220279-97-0

1-Benzyl-3,4-dimethoxy-1H-pyrrole

Cat. No.: B14260128
CAS No.: 220279-97-0
M. Wt: 217.26 g/mol
InChI Key: WCXAMLUNRQVPBU-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dimethoxy-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with benzyl and methoxy groups

Preparation Methods

The synthesis of 1-Benzyl-3,4-dimethoxy-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with benzylamine in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Benzyl-3,4-dimethoxy-1H-pyrrole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular iodine, iron (III) chloride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3,4-dimethoxy-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-dimethoxy-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3,4-dimethoxy-1H-pyrrole can be compared with other similar compounds, such as:

    1-Benzyl-3,4-dimethoxy-1H-indole: This compound has a similar structure but features an indole ring instead of a pyrrole ring. It exhibits different chemical and biological properties.

    1-Benzyl-3,4-dimethoxy-1H-pyrrolidine: This compound has a saturated pyrrole ring, leading to different reactivity and applications.

    This compound-2,5-dicarboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

220279-97-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzyl-3,4-dimethoxypyrrole

InChI

InChI=1S/C13H15NO2/c1-15-12-9-14(10-13(12)16-2)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

WCXAMLUNRQVPBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C=C1OC)CC2=CC=CC=C2

Origin of Product

United States

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